N-[(3,5-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
N-[(3,5-Difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-based carboxamide derivative featuring dual aromatic substituents: a 3,5-difluorophenylmethyl group and a 4-methoxyphenyl moiety.
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O3/c1-26-17-4-2-16(3-5-17)23-11-13(8-18(23)24)19(25)22-10-12-6-14(20)9-15(21)7-12/h2-7,9,13H,8,10-11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZDWRGTRSHONF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Difluorobenzyl Group: This step may involve a nucleophilic substitution reaction where a difluorobenzyl halide reacts with the pyrrolidine ring.
Attachment of the Methoxyphenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxyphenyl boronic acid or halide.
Formation of the Carboxamide Group: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the methoxy group or the pyrrolidine ring.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide.
Substitution: The difluorobenzyl and methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halides, boronic acids, and organometallic compounds are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(3,5-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound could exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with derivatives of 5-oxopyrrolidine-3-carboxamide, particularly those substituted with fluorinated aryl groups. Below is a comparative analysis with key analogs:
Research Findings and Mechanistic Insights
Ethoxy’s larger size may decrease binding in sterically constrained active sites . The 3,5-difluorophenylmethyl group introduces a benzyl spacer, which could enhance hydrophobic interactions with receptors compared to the non-methylated 3,5-difluorophenyl in the analog. AutoDock-based studies () suggest such modifications optimize ligand-receptor complementarity .
Metabolic Stability :
- Methoxy groups are generally more metabolically stable than ethoxy due to reduced susceptibility to oxidative dealkylation. This may confer longer half-life to the target compound versus its ethoxy analog .
Comparative Docking Performance: In silico docking using AutoDock4 () highlights that fluorinated aryl groups improve binding scores by 10–15% compared to non-fluorinated analogs. The target compound’s difluorophenylmethyl group may exploit halogen-bonding interactions absent in the sulfanyl-containing analog () .
Limitations and Contradictions
- While N-(3,5-difluorophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide (CAS 879588-44-0) has documented synthesis, the target compound lacks explicit pharmacological data in the provided evidence, necessitating further experimental validation .
- The sulfanyl group in 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () confers distinct electronic properties, making direct comparison challenging despite shared fluorinated motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
